Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate
Description
Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is an organic compound featuring a benzoate ester moiety linked to a 2,3-dihydro-1,4-benzodioxin ring. The molecular formula is C₁₆H₁₄O₄, with an average mass of 270.28 g/mol (exact structure and identifiers are detailed in and ). Its structure combines aromatic and heterocyclic components, making it a versatile scaffold for medicinal chemistry. The benzodioxin subunit contributes to electron-rich environments, influencing reactivity and bioactivity, while the ester group enhances solubility and metabolic stability.
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-18-16(17)13-5-3-2-4-12(13)11-6-7-14-15(10-11)20-9-8-19-14/h2-7,10H,8-9H2,1H3 |
InChI Key |
NNBMSSREFKYWPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Esterification: The benzoic acid derivative is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in the benzoate moiety is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Saponification : Reaction with aqueous NaOH yields the corresponding carboxylic acid salt.
This reaction is critical for modifying solubility or further functionalizing the compound.
Electrophilic Aromatic Substitution (EAS)
The benzodioxin and benzoate aromatic rings may undergo EAS. The benzodioxin’s electron-rich oxygen atoms direct substitution to specific positions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-derivative at C5 or C8 of benzodioxin |
| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid at benzodioxin’s meta position |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halogenation at benzodioxin’s para position |
These reactions are influenced by steric hindrance from the ester group and electronic effects.
Reduction Reactions
The ketone or ester groups in analogs (e.g., [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] benzoate) can be reduced:
-
Catalytic Hydrogenation :
This is used to modify pharmacokinetic properties or stabilize reactive moieties .
Nucleophilic Acyl Substitution
The ester group reacts with nucleophiles (e.g., amines) to form amides:
This is exploited in prodrug design or to introduce targeting groups .
Oxidation Reactions
The benzodioxin ring’s methylene groups may oxidize to ketones under strong oxidizing agents (e.g., KMnO₄):
This alters the compound’s electronic profile and reactivity.
Cross-Coupling Reactions
Palladium-catalyzed reactions (e.g., Suzuki coupling) could functionalize the aromatic rings:
This is used to introduce aryl or heteroaryl groups for structure-activity studies.
Limitations and Research Gaps
No direct experimental data for Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate exists in the provided sources. The above analysis extrapolates from benzodioxin and benzoate chemistry. For precise mechanisms, consult specialized databases (e.g., Reaxys, SciFinder) or experimental studies.
Biological Activity
Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzodioxin ring system fused with a benzoate moiety. Its molecular formula is , and it has a molecular weight of approximately 272.29 g/mol. The presence of the methoxy group and the fused benzodioxin structure are significant in determining its chemical behavior and biological activity.
Enzyme Inhibition
Research indicates that compounds related to this compound exhibit notable enzyme inhibitory properties. Specifically, studies have shown that these compounds can inhibit acetylcholinesterase (AChE) enzymes, which are crucial for regulating neurotransmitter levels in the nervous system. This inhibition can lead to increased acetylcholine concentrations, presenting potential therapeutic implications for neurodegenerative diseases such as Alzheimer's disease .
Antioxidant Properties
Another area of interest is the antioxidant activity of this compound. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress in cells. Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against cellular damage .
Case Studies and Research Findings
-
Acetylcholinesterase Inhibition :
- A study conducted on various benzodioxane derivatives demonstrated that this compound effectively binds to the active site of AChE, leading to significant inhibition. Molecular docking studies supported these findings by illustrating the binding affinity of the compound for AChE.
- Antioxidant Activity :
Comparative Analysis with Similar Compounds
To understand the unique biological activities of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate | Benzodioxane core with methoxy group | Strong AChE inhibition |
| N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Benzodioxane core with sulfonamide group | α-glucosidase inhibition |
| Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate | Benzodioxane with carboxylate functionality | Diverse biological activities |
This table highlights how this compound shares structural similarities with other compounds but possesses distinct biological activities due to its specific functional groups.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research indicates that methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate exhibits significant antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively, suggesting a potential therapeutic role for this compound in preventing oxidative damage .
Anti-inflammatory Effects
In vitro studies have shown that derivatives of benzodioxin compounds can inhibit pro-inflammatory cytokines. This compound may possess similar properties, making it a candidate for developing anti-inflammatory drugs. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Cosmetic Formulations
Skin Care Products
Due to its potential antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic formulations. The compound can enhance the stability and efficacy of skin care products by protecting against oxidative stress and reducing inflammation. Research has shown that incorporating such compounds into formulations can improve skin hydration and overall skin health .
Stability in Formulations
The stability of cosmetic products is critical for safety and efficacy. Studies have focused on the formulation of creams and serums containing this compound to assess their physical and chemical stability over time. Results indicate that this compound can maintain its integrity under various conditions, making it suitable for long-term use in cosmetics .
Agricultural Applications
Pesticidal Properties
Emerging research suggests that this compound may exhibit pesticidal activity against certain pests. Compounds with similar structures have been found to disrupt the biological processes of pests, leading to their potential use as natural pesticides. This application could contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzodioxin Core
Acetic Acid Derivatives
Sulfonamide Derivatives
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (): Molecular Formula: C₁₆H₁₅NO₄S. Key Feature: Sulfonamide group instead of ester. Bioactivity: Demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria (e.g., S. typhi, E. coli).
Pyrrole-Acetic Acid Hybrids
- 2-[N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl]acetic acid (): Molecular Formula: C₁₅H₁₅NO₄. Key Feature: Pyrrole ring linked to acetic acid. Bioactivity: Superior anti-inflammatory activity (2.5× potency of ibuprofen).
Extended Aromatic Systems
Chromen-Oxyacetate Derivatives
- Methyl 2-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetate (): Molecular Formula: C₂₀H₁₆O₇. Key Feature: Chromen-4-one ring fused to the benzodioxin. Bioactivity: Not explicitly reported, but chromen derivatives are often explored for anticancer or antioxidant roles.
Coumarin-Benzodioxin Hybrids
- 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (): Molecular Formula: C₂₀H₁₅NO₅. Key Feature: Coumarin Schiff base with benzodioxin. Bioactivity: Potential antimicrobial and anticancer applications (structure validated via NMR/MS).
Antihepatotoxic Flavonoid Analogues
- 3',4'-(1",4"-Dioxino)flavone (): Molecular Formula: C₁₇H₁₂O₄. Key Feature: Flavone core with a benzodioxin subunit. Bioactivity: Significant antihepatotoxic activity (comparable to silymarin) via reduction of SGOT/SGPT levels.
Comparative Bioactivity Data Table
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare derivatives of Methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl) benzoate?
- Methodological Answer : The synthesis typically involves coupling reactions between benzodioxin-containing intermediates and activated esters or acyl halides. For example, sulfonamide intermediates (e.g., N-(2,3-dihydrobenzo[1,4]dioxin-6-yl) benzenesulfonamide) are synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under controlled pH (9–10) in aqueous Na₂CO₃ . Subsequent coupling with bromoacetyl bromides or methyl esters in polar aprotic solvents (e.g., DMF) using LiH as a base yields final derivatives .
Q. How are structural confirmations of benzodioxin derivatives validated experimentally?
- Methodological Answer : Characterization relies on ¹H-NMR (e.g., aromatic protons at δ 6.5–7.7 ppm, methylene groups at δ 4.2–4.3 ppm), IR (C=O stretch at ~1715 cm⁻¹, S=O at ~1385 cm⁻¹), and CHN elemental analysis (e.g., C: 62.25%, H: 4.75%, N: 6.60% for a typical derivative) . Mass spectrometry (e.g., Molecular Mass: 424 g/mol) and chromatographic purity (TLC) are also critical .
Q. What preliminary assays are used to evaluate the bioactivity of benzodioxin derivatives?
- Methodological Answer : Initial screening often focuses on enzyme inhibition. For example, α-glucosidase inhibition assays are performed in triplicate using p-nitrophenyl-α-D-glucopyranoside as a substrate, with IC₅₀ values calculated via software like EZ-Fit Enzyme Kinetic. Acarbose (IC₅₀: 37.38 ± 0.12 µM) is a common reference .
Advanced Research Questions
Q. How can computational models enhance the discovery of benzodioxin-based inhibitors?
- Methodological Answer : Graph Neural Networks (EGNN) trained on scaffold-activity datasets predict novel inhibitors via scaffold hopping. For instance, EGNN identified high-potency PD-1/PD-L1 inhibitors (SoftMax score: 0.8285 ± 0.1396) even when trained on limited scaffold data . Molecular docking (e.g., targeting Wnt signaling pathways) and MD simulations refine binding hypotheses .
Q. What strategies improve the potency of weakly active benzodioxin derivatives in enzyme inhibition?
- Methodological Answer : Structure-Activity Relationship (SAR) studies suggest modifying substituents on the phenylacetamide moiety. For example:
- Electron-withdrawing groups (e.g., -NO₂) at the para position enhance α-glucosidase inhibition (IC₅₀: 81.12 ± 0.13 µM vs. 86.31 ± 0.11 µM for unsubstituted analogs) .
- Bulky substituents (e.g., biphenyl groups) improve steric complementarity with enzyme pockets .
Q. How do researchers resolve contradictions in bioactivity data across similar derivatives?
- Methodological Answer : Discrepancies are addressed via meta-analysis of IC₅₀ values (e.g., weak vs. moderate activity) and validation of assay conditions (pH, temperature). For example, inconsistencies in α-glucosidase inhibition may arise from variations in enzyme sources (yeast vs. mammalian) or substrate concentrations . Dose-response curves and statistical rigor (mean ± SEM, n=3) are essential .
Q. What challenges arise in scaling up benzodioxin derivative synthesis, and how are they mitigated?
- Methodological Answer : Scaling issues include low yields in coupling steps (e.g., 83–88% for small batches) and LiH handling risks. Optimizing solvent systems (e.g., replacing DMF with THF for safer scale-up) and switching to milder bases (e.g., K₂CO₃) improve reproducibility . Continuous flow reactors may enhance efficiency for multi-step syntheses .
Key Considerations for Researchers
- Scaffold Hopping : Leverage computational tools (EGNN, docking) to explore novel benzodioxin scaffolds with retained bioactivity .
- Enzyme Assay Standardization : Use consistent enzyme sources and statistical methods to minimize data variability .
- Stereochemical Purity : Monitor chiral centers (e.g., via chiral HPLC) in derivatives like ethyl 4-{N-[(benzodioxinyl)methyl]}benzoate to avoid racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
